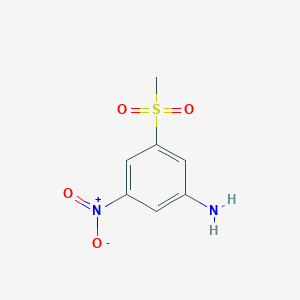
Benzenamine, 3-(methylsulfonyl)-5-nitro-
説明
Benzenamine, 3-(methylsulfonyl)-5-nitro- is an organic compound characterized by the presence of a methanesulfonyl group and a nitro group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(methylsulfonyl)-5-nitro- typically involves the nitration of 3-(Methanesulfonyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of Benzenamine, 3-(methylsulfonyl)-5-nitro- may involve large-scale nitration processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzenamine, 3-(methylsulfonyl)-5-nitro- can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group in Benzenamine, 3-(methylsulfonyl)-5-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring in Benzenamine, 3-(methylsulfonyl)-5-nitro- can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: 3-(Methanesulfonyl)-5-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of benzenamine derivatives in cancer treatment. For instance, compounds derived from benzenamine, including those with nitro and sulfonyl groups, have shown promising activity against various cancer cell lines. A study demonstrated that certain benzenesulfonamide derivatives exhibited significant inhibition of carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis, with IC50 values ranging from 10.93 to 25.06 nM .
Mechanistic Insights
Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells. For example, one derivative was observed to increase apoptosis markers significantly in MDA-MB-231 breast cancer cells . This suggests that benzenamine derivatives could serve as lead compounds for developing new anticancer agents.
Synthesis of Specialty Chemicals
Benzenamine, 3-(methylsulfonyl)-5-nitro- is often utilized as an intermediate in the synthesis of more complex organic molecules. The compound can be transformed into various derivatives that are useful in the production of agrochemicals and pharmaceuticals. For example, it can be reacted to produce isocyanates that are precursors for polyurethanes and other polymers .
Development of New Materials
The compound's unique chemical structure allows it to be used in creating advanced materials with specific properties. Its sulfonyl group enhances solubility and stability, making it suitable for applications in coatings and adhesives .
Case Studies
作用機序
The mechanism of action of Benzenamine, 3-(methylsulfonyl)-5-nitro- and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
類似化合物との比較
3-(Methanesulfonyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitroaniline: Lacks the methanesulfonyl group, affecting its solubility and stability.
3-(Methanesulfonyl)-4-nitroaniline: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.
Uniqueness: Benzenamine, 3-(methylsulfonyl)-5-nitro- is unique due to the combined presence of both methanesulfonyl and nitro groups, which confer distinct chemical and physical properties
特性
CAS番号 |
62605-97-4 |
|---|---|
分子式 |
C7H8N2O4S |
分子量 |
216.22 g/mol |
IUPAC名 |
3-methylsulfonyl-5-nitroaniline |
InChI |
InChI=1S/C7H8N2O4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3 |
InChIキー |
XLUJTNBOIUHWGV-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













